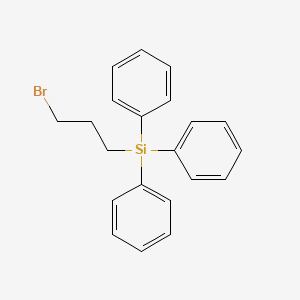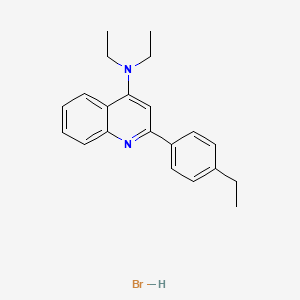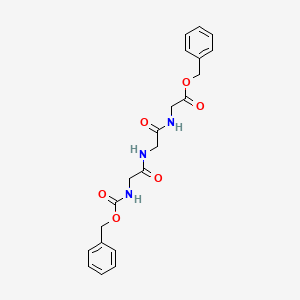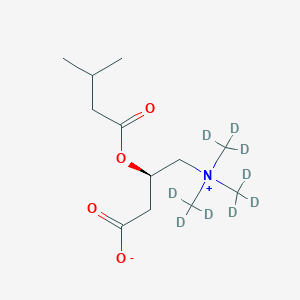![molecular formula C6H9NO5 B11941256 3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid CAS No. 63942-67-6](/img/structure/B11941256.png)
3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-N-Methylmalonylglycine is an analytical reference material used in various scientific research and industrial applications. This compound is a derivative of glycine, an amino acid, and is characterized by the presence of a methylmalonyl group attached to the nitrogen atom of glycine. The compound is often used as a standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-N-Methylmalonylglycine typically involves the reaction of glycine with methylmalonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (+/-)-N-Methylmalonylglycine may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with high efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-N-Methylmalonylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylmalonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
(+/-)-N-Methylmalonylglycine has a wide range of applications in scientific research, including:
Chemistry: Used as a standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Biology: Employed in studies of metabolic pathways involving amino acids and their derivatives.
Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the quality control of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (+/-)-N-Methylmalonylglycine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in amino acid metabolism. The exact molecular targets and pathways depend on the specific context of its use in research or industrial applications.
Comparación Con Compuestos Similares
(+/-)-N-Methylmalonylglycine can be compared with other similar compounds such as:
N-Methylglycine (Sarcosine): A simpler derivative of glycine with a single methyl group attached to the nitrogen atom.
N-Acetylglycine: Another derivative of glycine with an acetyl group attached to the nitrogen atom.
N-Methylmalonylalanine: Similar to (+/-)-N-Methylmalonylglycine but with an alanine backbone instead of glycine.
The uniqueness of (+/-)-N-Methylmalonylglycine lies in its specific structure, which allows it to be used as a precise analytical reference material in various applications.
Propiedades
Número CAS |
63942-67-6 |
|---|---|
Fórmula molecular |
C6H9NO5 |
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
3-(carboxymethylamino)-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C6H9NO5/c1-3(6(11)12)5(10)7-2-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9)(H,11,12) |
Clave InChI |
WVFSQAGWCIATEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)



